REACTION_CXSMILES
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Cl[C:2]1[C:7]2[CH:8]=[C:9]3[N:13]([C:6]=2[CH:5]=[CH:4][N:3]=1)[CH2:12][CH2:11][C:10]3=[O:14].[C:15]1([As](C2C=CC=CC=2)C2C=CC=CC=2)[CH:20]=CC=C[CH:16]=1.C([Sn](CCCC)(CCCC)C(C)=C)CCC>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:15]([C:2]1[C:7]2[CH:8]=[C:9]3[N:13]([C:6]=2[CH:5]=[CH:4][N:3]=1)[CH2:12][CH2:11][C:10]3=[O:14])([CH3:20])=[CH2:16] |f:4.5.6.7.8|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC2=C1C=C1C(CCN21)=O
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Name
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|
Quantity
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2.7 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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9.6 g
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Type
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reactant
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Smiles
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C(CCC)[Sn](C(=C)C)(CCCC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
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78 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was degassed
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Type
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CUSTOM
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Details
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The solvant was evaporated under reduced pressure
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Type
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ADDITION
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Details
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CH2Cl2 and celite were added to the resulting mixture which
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Type
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FILTRATION
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Details
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was then filtered over celite
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Type
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CUSTOM
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Details
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The title compound was purified by flash chromatography (50% to 100% EtOAc in Hexane)
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Name
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|
Type
|
|
Smiles
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C(=C)(C)C1=NC=CC2=C1C=C1C(CCN21)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |